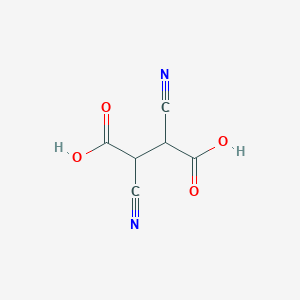

2,3-Dicyanobutanedioic acid

Beschreibung

2,3-Dicyanobutanedioic acid is a derivative of butanedioic acid (succinic acid) with two cyano (-CN) groups substituted at the 2 and 3 positions. Its molecular formula is C₄H₂N₂O₄, featuring dual carboxylic acid (-COOH) and nitrile (-CN) functional groups.

Eigenschaften

CAS-Nummer |

58160-39-7 |

|---|---|

Molekularformel |

C6H4N2O4 |

Molekulargewicht |

168.11 g/mol |

IUPAC-Name |

2,3-dicyanobutanedioic acid |

InChI |

InChI=1S/C6H4N2O4/c7-1-3(5(9)10)4(2-8)6(11)12/h3-4H,(H,9,10)(H,11,12) |

InChI-Schlüssel |

STBYQFBPIUASJV-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C(C(C#N)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dicyanobutanedioic acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with cyanogen bromide in the presence of a base. The reaction proceeds as follows:

CH2(COOH)2+BrCN→NC-CH(CN)-CH(COOH)2+HBr

The reaction is typically carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of 2,3-Dicyanobutanedioic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid groups may undergo decarboxylation under thermal or acidic conditions. Proximity of the two COOH groups could facilitate simultaneous or sequential CO₂ loss.

| Conditions | Predicted Products | Notes |

|---|---|---|

| Heating (150–200°C) | 2,3-Dicyanosuccinic anhydride + CO₂ | Intramolecular cyclization likely |

| Acidic (H₂SO₄, Δ) | 1,2-Dicyanoethene + 2CO₂ + H₂O | Requires strong acid catalysis |

Nitrile Hydrolysis

The cyano groups can hydrolyze to carboxylic acids or amides depending on conditions:

| Reagents/Conditions | Products | Mechanism |

|---|---|---|

| H₂O, HCl (reflux) | 2,3-Dicarboxybutanedioic acid | Acidic hydrolysis to -COOH |

| NaOH (aq), H₂O₂ | 2,3-Diaminobutanedioic acid | Basic hydrolysis to -CONH₂ intermediate |

Kinetic Considerations :

-

Steric hindrance from adjacent CN groups may slow hydrolysis rates compared to isolated nitriles.

-

Competing decarboxylation may occur under harsh conditions .

Esterification and Acyl Chloride Formation

The carboxylic acids can undergo typical derivatization reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Fischer esterification | ROH (e.g., MeOH), H⁺ | Dimethyl 2,3-dicyanobutanedioate |

| Acid chloride synthesis | SOCl₂ or PCl₅ | 2,3-Dicyanobutanedioyl dichloride |

Key Data :

-

Esterification yields depend on steric bulk of R group; smaller alcohols (e.g., methanol) react more efficiently .

-

Acyl chlorides are highly reactive, enabling further nucleophilic acyl substitutions .

Reduction Pathways

Selective reduction of functional groups is challenging due to competing sites:

| Reducing Agent | Primary Products | Side Reactions |

|---|---|---|

| LiAlH₄ | 2,3-Dicyanobutane-1,4-diol | Partial reduction of CN to CH₂NH₂ |

| H₂ (Pd/C) | 2,3-Diaminobutane-1,4-diol | Full reduction of CN and COOH groups |

Reactivity in Alkylation Reactions

The electron-withdrawing cyano groups activate adjacent carbons for nucleophilic attack:

| Organometallic Reagent | Products | Notes |

|---|---|---|

| Grignard (RMgX) | Alkylated derivatives at C2/C3 | Possible quenching of COOH groups |

| Organolithium (RLi) | Ketones after protonation | Requires stoichiometric control |

Polymerization and Cross-Coupling

Potential applications in polymer chemistry:

| Process | Conditions | Outcome |

|---|---|---|

| Polycondensation | Heat, acid catalyst | Polyamides or polyesters |

| Sonogashira coupling | Pd catalyst, alkyne | Conjugated polymers with CN groups |

Wissenschaftliche Forschungsanwendungen

2,3-Dicyanobutanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.

Industry: Used in the production of polymers and resins due to its reactive cyano groups.

Wirkmechanismus

The mechanism of action of 2,3-Dicyanobutanedioic acid involves its ability to interact with various molecular targets through its cyano and carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

- Molecular Formula : C₄H₆O₆

- Functional Groups : Two -COOH and two -OH groups.

- Key Properties :

- Contrast with 2,3-Dicyanobutanedioic Acid: The -CN groups in the latter increase electrophilicity and lower pKa values (estimated ~1.5 for carboxylic acids due to electron-withdrawing effects). Tartaric acid’s hydroxyl groups enable hydrogen bonding, whereas cyano groups favor nucleophilic addition or nitrile hydrolysis reactions.

2,3-Dimethylbutanoic Acid

- Molecular Formula : C₆H₁₂O₂

- Functional Groups : One -COOH and two methyl (-CH₃) groups.

- Key Properties :

- Contrast with 2,3-Dicyanobutanedioic Acid: The dicarboxylic structure of the latter enhances acidity and solubility in polar solvents. Methyl groups in 2,3-dimethylbutanoic acid are electron-donating, while -CN groups are electron-withdrawing, drastically altering reactivity.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Functional Groups: One -COOH, two -OH groups, and a propenoic side chain.

- Key Properties: Antioxidant activity due to phenolic hydroxyl groups. Applications: Pharmacological research, dietary supplements, and cosmetics .

- Contrast with 2,3-Dicyanobutanedioic Acid: Caffeic acid’s aromaticity and phenolic groups enable radical scavenging, whereas the dicyano compound’s reactivity is dominated by nitrile and carboxylic acid functionalities.

1,2-Dicyanocyclobutene

- Molecular Formula : C₆H₄N₂

- Functional Groups : Two -CN groups on a strained cyclobutene ring.

- Key Properties: High ring strain enables thermal ring-opening to form linear dicyano compounds (e.g., 2,3-dicyanobutadiene) . Applications: Reactive intermediate in organic synthesis.

- Contrast with 2,3-Dicyanobutanedioic Acid: The cyclic structure of 1,2-dicyanocyclobutene limits its stability, while the linear dicarboxylic acid framework of the target compound offers versatility in further derivatization.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.